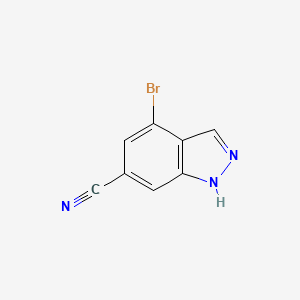

4-溴-1H-吲唑-6-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

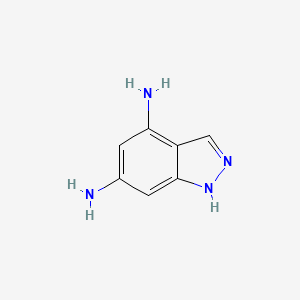

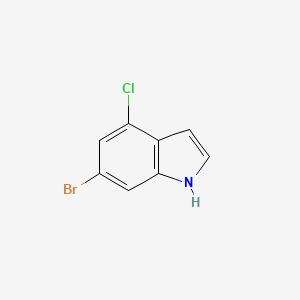

4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutic agents . Indazole derivatives have a wide range of biological activities .

Synthesis Analysis

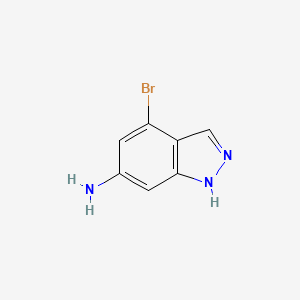

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives aiming to identify new and safe compounds as filamentous temperature-sensitive protein Z (FtsZ) inhibitors . They performed an evaluation of their antibacterial activity and cell inhibitory activity against various phenotypes of Gram-positive and Gram-negative bacteria .Molecular Structure Analysis

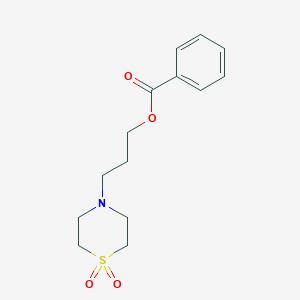

The molecular formula of 4-Bromo-1H-indazole-6-carbonitrile is C8H4BrN3 . It has a molecular weight of 222.04 g/mol . The structure of the molecule is made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis

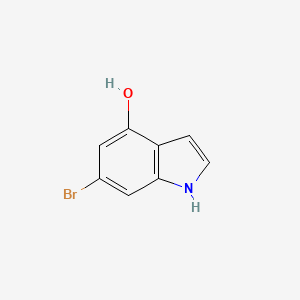

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Physical And Chemical Properties Analysis

4-Bromo-1H-indazole-6-carbonitrile is a solid at room temperature . It has a molecular weight of 222.04 g/mol . The compound has a topological polar surface area of 52.5 Ų .科学研究应用

合成和化学性质

- 区域选择性脱卤反应: 3,5-二溴异噻唑-4-碳腈经历区域选择性脱溴反应,生成3-溴异噻唑-4-碳腈。这个过程涉及Zn或In粉末和HCO2H,突显了在合成化学中操纵类似化合物如4-溴-1H-吲唑-6-碳腈的潜力(Ioannidou & Koutentis, 2011)。

生物活性和应用

- 对一氧化氮合酶的抑制作用: 对7-取代吲唑类化合物的研究,包括1H-吲唑-7-碳腈等化合物,揭示了它们作为一氧化氮合酶(NOS)抑制剂的潜力。该研究表明,与4-溴-1H-吲唑-6-碳腈在结构上相关的化合物可能具有显著的生物活性,潜在地影响NOS活性(Cottyn et al., 2008)。

新药合成的潜力

- 嘧啶和吲唑衍生物的合成: 一项研究描述了从吲唑异构体出发合成新型嘧啶和吲唑衍生物。这项研究提出了使用4-溴-1H-吲唑-6-碳腈作为起始物质创造新化合物的途径,潜在地导致新的药物候选物(Yakaiah et al., 2008)。

腐蚀抑制

- 腐蚀抑制性能: 对吡喃吡唑衍生物的研究,包括碳腈,证明它们作为腐蚀抑制剂的有效性。虽然没有直接研究4-溴-1H-吲唑-6-碳腈,但这项研究为其在腐蚀抑制中的应用打开了可能性(Yadav et al., 2016)。

安全和危害

未来方向

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry . This suggests that there is potential for future research and development in this area.

属性

IUPAC Name |

4-bromo-1H-indazole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECMIAFNEMHEPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646572 |

Source

|

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indazole-6-carbonitrile | |

CAS RN |

898746-96-8 |

Source

|

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

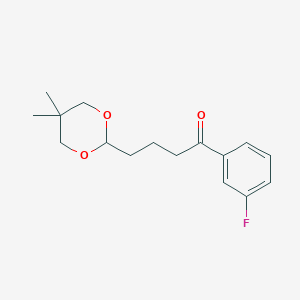

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

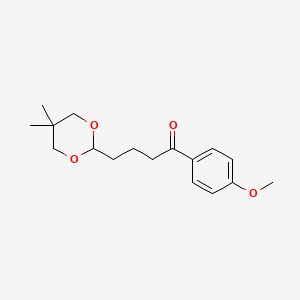

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)